5-Bromo-1H-benzoimidazole-2-carboxylic acid

Catalog No.
S698802
CAS No.
40197-20-4
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-benzoimidazole-2-carboxylic acid

CAS Number

40197-20-4

Product Name

5-Bromo-1H-benzoimidazole-2-carboxylic acid

IUPAC Name

6-bromo-1H-benzimidazole-2-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

ULTDLMITPWHISY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(=O)O

Precursor for the synthesis of other molecules

Due to its functional groups, 5-Br-2-COOH-BIM can act as a starting material for the synthesis of more complex molecules. Studies have investigated its use in creating halogenated benzimidazole derivatives with potential antibacterial activity [].

Investigation of biological properties

Some research has explored the potential biological activities of 5-Br-2-COOH-BIM itself. This includes studies examining its anti-fungal and anti-bacterial properties, although the results have been inconclusive and further research is needed [, ].

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a chemical compound with the molecular formula C₈H₅BrN₂O₂ and a CAS number of 40197-20-4. This compound features a bromine atom at the fifth position of the benzimidazole ring, which consists of a fused benzene and imidazole structure. The carboxylic acid group is located at the second position of the benzimidazole, contributing to its acidic properties. Its unique structure allows for various chemical interactions, making it a valuable compound in organic synthesis and pharmaceutical applications .

The reactivity of 5-Bromo-1H-benzoimidazole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amidation: It can react with amines to form amides, which are useful in drug synthesis.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.

These reactions are significant for synthesizing more complex organic molecules .

Research indicates that 5-Bromo-1H-benzoimidazole-2-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a potential candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to establish its efficacy and mechanisms .

Its biological profile makes it an interesting subject for further pharmacological studies.

Several methods exist for synthesizing 5-Bromo-1H-benzoimidazole-2-carboxylic acid:

  • Bromination of Benzimidazole Derivatives: Starting from benzimidazole, bromination can be performed using bromine or N-bromosuccinimide in the presence of solvents like acetic acid.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion or by using reagents like potassium carbonate in a suitable solvent.
  • Multi-step Synthesis: Combining multiple reactions, such as starting from simpler aromatic compounds and introducing both bromine and carboxylic groups sequentially.

These methods allow for the efficient production of this compound in laboratory settings .

5-Bromo-1H-benzoimidazole-2-carboxylic acid serves various applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of bioactive compounds, including potential drugs targeting microbial infections and cancer.
  • Agricultural Chemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity against pests .
  • Research Reagent: It is employed in laboratories for synthetic organic chemistry experiments.

Several compounds share structural similarities with 5-Bromo-1H-benzoimidazole-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-benzimidazoleContains a benzimidazole ring without substitutionsLacks bromine and carboxylic functionalities
2-CarboxybenzimidazoleSimilar carboxylic group but lacks brominePotentially different biological activity profile
5-Chloro-1H-benzimidazoleChlorine instead of bromine at the fifth positionDifferent reactivity due to chlorine presence
5-Iodo-1H-benzimidazoleIodine substitution at the fifth positionMay exhibit enhanced biological properties

These compounds highlight the uniqueness of 5-Bromo-1H-benzoimidazole-2-carboxylic acid through its specific halogenation and functionalization, which influence its chemical reactivity and biological activity .

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-1H-benzimidazole-2-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types